N,5-Dimethylisoxazole-3-carboxamide

Medicinal Chemistry Drug Discovery Physicochemical Properties

This low-molecular-weight (140.14) isoxazole building block features a critical N,5-dimethyl substitution pattern, creating a unique pharmacophore essential for targeted molecular interactions. It is an ideal fragment for library screening, fully compliant with the 'Rule of Three'. Its 3-carboxamide scaffold provides superior metabolic stability over 4-carboxamide analogs, enabling the design of safer, BBB-permeable kinase inhibitors. No generic alternative replicates this specific scaffold.

Molecular Formula C6H8N2O2
Molecular Weight 140.142
CAS No. 27144-54-3
Cat. No. B2616031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,5-Dimethylisoxazole-3-carboxamide
CAS27144-54-3
Molecular FormulaC6H8N2O2
Molecular Weight140.142
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NC
InChIInChI=1S/C6H8N2O2/c1-4-3-5(8-10-4)6(9)7-2/h3H,1-2H3,(H,7,9)
InChIKeyUADBLWJCRFUFRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N,5-Dimethylisoxazole-3-carboxamide (CAS: 27144-54-3) | Core Properties & Structural Identity


N,5-Dimethylisoxazole-3-carboxamide (CAS: 27144-54-3, C₆H₈N₂O₂, MW 140.14) is a heterocyclic building block within the isoxazole family. It is primarily utilized as a fragment molecule in drug discovery, valued for its low molecular weight and defined physicochemical properties, including a melting point of 125°C and a predicted density of 1.147±0.06 g/cm³ . The compound serves as a core scaffold for molecular expansion and modification, providing a structural basis for the design of novel drug candidates [1].

Why N,5-Dimethylisoxazole-3-carboxamide Cannot Be Readily Substituted with Generic Isoxazole Analogs


Generic substitution of isoxazole-3-carboxamide derivatives is problematic due to the profound impact of specific N- and C-5 substituents on biological activity and physicochemical properties. The presence of methyl groups at both the N-amide and the 5-position of the isoxazole ring in N,5-Dimethylisoxazole-3-carboxamide creates a unique pharmacophore that cannot be replicated by unsubstituted or singly-substituted analogs. This specific substitution pattern is critical for targeted molecular interactions , and even minor alterations can drastically shift a derivative's target selectivity, metabolic stability, and overall drug-likeness [1]. Therefore, for applications requiring a defined, low-molecular-weight isoxazole core with this exact substitution, no generic alternative exists without fundamentally changing the project's SAR trajectory.

Quantitative Evidence for N,5-Dimethylisoxazole-3-carboxamide Differentiation


Structural Differentiation: Impact of N-Methylation on Physicochemical Properties

This evidence demonstrates the key physicochemical distinction between N,5-Dimethylisoxazole-3-carboxamide and its close analog, 5-Methylisoxazole-3-carboxylic acid. The target compound's N-methyl amide group significantly alters its properties, making it a more suitable building block for lead optimization in terms of lipophilicity and hydrogen bonding potential [1].

Medicinal Chemistry Drug Discovery Physicochemical Properties

Scaffold Comparison: 3-Carboxamide vs. 4-Carboxamide Isoxazoles in Drug Design

This evidence highlights the critical role of the isoxazole-3-carboxamide scaffold, which contains the target compound, in achieving a favorable metabolic and toxicity profile compared to the 4-carboxamide analog, exemplified by leflunomide. The N-O bond in the 3-carboxamide scaffold (as found in UTL-5 compounds) is not cleaved upon metabolism, a key differentiating feature from the 4-carboxamide scaffold (leflunomide) [1][2].

Medicinal Chemistry Scaffold Hopping Drug Metabolism

Lack of Direct Bioactivity: A Strategic Advantage for Fragment-Based Drug Discovery

This evidence highlights a unique differentiator: the target compound's value proposition is its intentionally low molecular complexity and lack of inherent, potent biological activity, classifying it as a 'fragment molecule' [1]. This stands in stark contrast to larger, more complex isoxazole derivatives (e.g., N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamide derivatives) that are designed to be potent enzyme inhibitors [2].

Fragment-Based Drug Discovery FBDD Chemical Probe

Optimal Application Scenarios for N,5-Dimethylisoxazole-3-carboxamide


Fragment-Based Drug Discovery (FBDD) Library Construction

As a verified 'fragment molecule' with a defined isoxazole-3-carboxamide core, N,5-Dimethylisoxazole-3-carboxamide is an ideal candidate for inclusion in fragment libraries [1]. Its low molecular weight (140.14 g/mol) and balanced physicochemical properties (including a favorable predicted LogP and hydrogen bonding capacity) make it compliant with the 'Rule of Three' for fragment selection. Researchers can screen this fragment against novel targets to identify low-affinity binding interactions as a starting point for hit-to-lead campaigns.

Synthesis of Novel CNS-Penetrant Kinase Inhibitors

The 5-methylisoxazole-3-carboxamide core, present in the target compound, has been successfully utilized to design kinase inhibitors with improved blood-brain barrier (BBB) permeability [2]. N,5-Dimethylisoxazole-3-carboxamide serves as a key starting material for the rapid synthesis of N-substituted analogs, enabling medicinal chemists to explore structure-activity relationships (SAR) for central nervous system (CNS) drug targets, such as CSF-1R and c-Kit, with a focus on achieving optimal brain exposure.

Design of Metabolically Stable Anti-inflammatory Agents

This compound provides a direct entry point to the 3-carboxamide isoxazole scaffold, which has been shown to confer superior metabolic stability compared to the 4-carboxamide scaffold (as found in leflunomide) [3][4]. By incorporating N,5-Dimethylisoxazole-3-carboxamide as a building block, researchers can proactively design anti-inflammatory candidates that avoid the N-O bond cleavage metabolic pathway associated with toxicity, thereby improving the safety profile of their lead series from the earliest stages of development.

Development of Custom Amide Derivatives for General SAR Studies

N,5-Dimethylisoxazole-3-carboxamide is a versatile building block for generating diverse amide derivatives via standard coupling reactions. Its primary amine handle allows for the systematic exploration of substituent effects on biological activity, solubility, and target selectivity. This makes it a practical and efficient tool for any medicinal chemistry program requiring the incorporation of a substituted isoxazole-3-carboxamide motif into a larger molecular architecture [1].

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